molecular formula C14H19NO5 B2510634 (2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid CAS No. 16825-27-7

(2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid

Cat. No.: B2510634
CAS No.: 16825-27-7
M. Wt: 281.308
InChI Key: VIQGMKBBYLJABC-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethoxyphenyl group, an acetamido group, and a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, acetamide, and methyl acrylate.

    Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with acetamide to form an intermediate compound.

    Addition Reaction: The intermediate is then subjected to an addition reaction with methyl acrylate under basic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid: can be compared with other amino acid derivatives that have similar structural features.

    Phenylalanine derivatives: These compounds share a similar aromatic ring structure but differ in their functional groups and side chains.

    Tyrosine derivatives: These compounds have a hydroxyl group on the aromatic ring, which can lead to different reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxyphenyl group, in particular, may contribute to unique interactions with molecular targets and pathways, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2S)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQGMKBBYLJABC-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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